N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP
Description
N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP (compound 188 in ) belongs to a homologous series of bis-(-)-nor-MEP derivatives with alkylene linkers of varying lengths . The compound’s name suggests a structure where two (-)-nor-MEP moieties are bridged via a 1',2'-ethylene group (–CH₂–CH₂–). These compounds are likely designed for applications in medicinal chemistry or materials science, given the pharmacological relevance of phosphonates and their metal-chelating properties .
Properties
Molecular Formula |
C30H44N2O2 |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
3-[(3S)-3-ethyl-1-[2-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C30H44N2O2/c1-3-29(25-11-9-13-27(33)21-25)15-5-7-17-31(23-29)19-20-32-18-8-6-16-30(4-2,24-32)26-12-10-14-28(34)22-26/h9-14,21-22,33-34H,3-8,15-20,23-24H2,1-2H3/t29-,30-/m1/s1 |
InChI Key |
RMHAJXOOJPBLSR-LOYHVIPDSA-N |
Isomeric SMILES |
CC[C@]1(CCCCN(C1)CCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Canonical SMILES |
CCC1(CCCCN(C1)CCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP typically involves the reaction of ethylenediamine with nor-MEP derivatives under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures and pressures to facilitate the formation of the desired product. Common reagents used in this synthesis include ethylenediamine and nor-MEP derivatives, with catalysts such as sodium hydroxide to promote the reaction .
Industrial Production Methods
Industrial production of N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The ethylene linkage and bis-nor-MEP structure play a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bis-(-)-nor-MEP Homologs
| Compound ID | Alkylene Linker | Chain Length | Potential Implications |
|---|---|---|---|
| 188 | 1',2'-ethylene (–CH₂–CH₂–) | 2 carbons | Moderate flexibility; balance of solubility and steric effects |
| 189 | 1',3'-propylene (–CH₂–CH₂–CH₂–) | 3 carbons | Increased flexibility; enhanced lipophilicity |
| 190 | 1',4'-butylene (–CH₂–CH₂–CH₂–CH₂–) | 4 carbons | Higher lipophilicity; possible membrane permeability |
| 191–195 | C5–C9 linkers | 5–9 carbons | Extended hydrophobic domains; tailored for specific targets |
Key Findings:
In analogous bis-Schiff base complexes (), steric hindrance and catalytic activity were modulated by linker length, suggesting similar tunability in bis-(-)-nor-MEP systems .
Biological Activity :
- Bis-ethylene diamine derivatives (e.g., N,N'-bis-(4-methoxybenzylidene) ethylenediamine in ) exhibit antimicrobial properties when complexed with metals like cadmium . If 188 acts as a chelator, its shorter linker might optimize metal-binding geometry for specific biological targets.
- Longer-chain homologs (e.g., 190–195 ) could be tailored for sustained release or targeted delivery in drug design, as seen in polymer-stabilized systems () .
Thermal and Material Stability :
- Bulky bis-aryl compounds (e.g., N,N′-bis-(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine in ) demonstrate high thermal stability and hole-transporting efficiency in electroluminescent devices . By analogy, 188 and its homologs may serve as stabilizers or functional materials depending on their substituents.
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